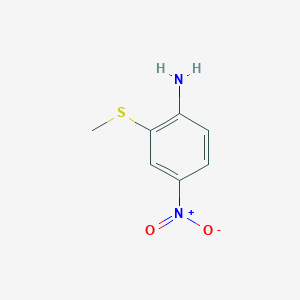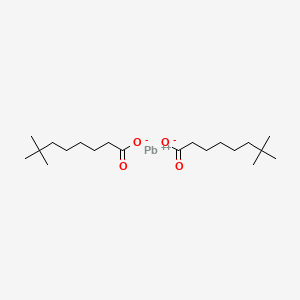
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a phosphinyl group, a methoxy group, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a phosphinylation reaction, where a phosphinyl group is introduced into the molecule. This can be followed by the introduction of the methoxy and methylthio groups through substitution reactions. The final step often involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler molecules by breaking down the compound.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary from room temperature to elevated temperatures, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 3-(methylthio)-, ethyl ester: Similar structure but lacks the phosphinyl and methoxy groups.
Propanoic acid, 3-methoxy-, ethyl ester: Similar structure but lacks the phosphinyl and methylthio groups.
Uniqueness
The uniqueness of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester lies in its combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
73937-08-3 |
|---|---|
Molekularformel |
C7H14NO5PS |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
ethyl 3-[[methoxy(methylsulfanyl)phosphoryl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C7H14NO5PS/c1-4-13-7(10)5-6(9)8-14(11,12-2)15-3/h4-5H2,1-3H3,(H,8,9,11) |
InChI-Schlüssel |
LXHIGQCQMDOLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)NP(=O)(OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)






![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)



